Technical Guide: Etilefrine Pivalate – Structure, Synthesis, and Molecular Characterization
Technical Guide: Etilefrine Pivalate – Structure, Synthesis, and Molecular Characterization
Executive Summary
Etilefrine pivalate (CAS 85750-39-6) is the 3-pivaloyl ester prodrug of etilefrine, a sympathomimetic agent with affinity for
This guide details the structural chemistry, synthesis pathways, and physicochemical properties of etilefrine pivalate, providing a rigorous reference for drug development professionals.
Part 1: Chemical Identity and Structural Analysis
Nomenclature and Identification
Etilefrine pivalate is formally designated as [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate .[1][2][3] It differs from etilefrine by the esterification of the phenolic hydroxyl group at the meta position with pivalic acid (trimethylacetic acid).
| Parameter | Data |
| Common Name | Etilefrine Pivalate |
| IUPAC Name | [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate |
| CAS Number (Free Base) | 85750-39-6 |
| CAS Number (HCl Salt) | 42145-91-5 |
| Molecular Formula | |
| Molecular Weight | 265.35 g/mol |
| Parent Drug | Etilefrine ( |
| Moiety Added | Pivaloyl ( |
Structural Visualization
The molecule consists of a phenylethanolamine core (etilefrine) linked to a bulky tert-butyl group via an ester bond. This steric bulk protects the ester from rapid non-enzymatic hydrolysis while increasing lipophilicity.
Figure 1: Structural decomposition of Etilefrine Pivalate highlighting the functional roles of the pivaloyl moiety.
Part 2: Synthesis and Manufacturing Protocols
Synthetic Rationale
The synthesis of etilefrine pivalate requires chemoselective acylation. Etilefrine possesses two hydroxyl groups:
-
Phenolic -OH (C3): More acidic (
), nucleophilic in basic conditions. -
Benzylic Secondary -OH: Less acidic, nucleophilic in neutral/catalyzed conditions.
To synthesize the prodrug, the reaction must selectively target the phenolic oxygen. This is typically achieved using Pivaloyl Chloride in the presence of a weak base (e.g., Sodium Bicarbonate or Pyridine) or via Schotten-Baumann conditions, exploiting the higher acidity of the phenol to form the phenolate ion, which reacts preferentially.
Experimental Protocol (Chemoselective Esterification)
Note: This protocol is derived from standard phenolic esterification methodologies applied to phenylethanolamines.
Reagents:
-
Etilefrine Hydrochloride (1.0 eq)
-
Pivaloyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Dissolution: Suspend Etilefrine HCl in anhydrous DCM under an inert atmosphere (
). -
Deprotonation: Add Triethylamine dropwise at 0°C. The solution will clarify as the free base is generated and the phenol is deprotonated.
-
Acylation: Add Pivaloyl Chloride dropwise over 30 minutes, maintaining temperature at 0–5°C to prevent acylation of the secondary alcohol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica, MeOH:DCM 1:9) for the disappearance of etilefrine.
-
Quench: Quench with saturated
solution. -
Extraction: Extract the organic layer, wash with water and brine, and dry over
. -
Purification: Concentrate in vacuo. Recrystallize the residue from Isopropanol/Ether to obtain Etilefrine Pivalate as a white crystalline solid.
Figure 2: Synthesis workflow for the chemoselective production of Etilefrine Pivalate.
Part 3: Physicochemical & Analytical Profiling
Molecular Weight Calculation
The precise molecular weight is critical for stoichiometry in formulation.
-
Formula:
-
Carbon (15 × 12.011): 180.165
-
Hydrogen (23 × 1.008): 23.184
-
Nitrogen (1 × 14.007): 14.007
-
Oxygen (3 × 15.999): 47.997
-
Total MW: 265.353 g/mol [2]
Predicted Analytical Signatures
Researchers verifying the compound should look for these diagnostic signals:
1. Proton NMR (
- 1.35 ppm (s, 9H): The diagnostic tert-butyl singlet from the pivalate group. This is the clearest confirmation of successful esterification.
- 1.10 ppm (t, 3H): Methyl group of the N-ethyl chain.
- 2.70 ppm (q, 2H): Methylene group of the N-ethyl chain.
- 4.70 ppm (dd, 1H): Methine proton at the chiral center (benzylic).
- 7.0–7.4 ppm (m, 4H): Aromatic protons. The shift pattern will differ slightly from etilefrine due to the electron-withdrawing nature of the ester group compared to the free phenol.
2. Mass Spectrometry (ESI+):
- : m/z 266.36
-
Fragmentation: Loss of the pivaloyl group (neutral loss of 85 Da or 102 Da depending on rearrangement) usually yields the etilefrine fragment (m/z ~182).
Part 4: Pharmacological Implications[5][7]
Prodrug Mechanism and Metabolism
Etilefrine pivalate is inactive in vitro at the receptor site due to the steric bulk of the pivalate group blocking the phenolic interaction required for adrenergic receptor binding.
-
Absorption: The lipophilic ester crosses membranes (cornea, gut, skin) more efficiently than the parent drug.
-
Activation: Non-specific plasma esterases or corneal esterases hydrolyze the ester bond.
-
Metabolites: Etilefrine (Active) + Pivalic Acid (Inactive byproduct).
Safety Consideration: Pivalic Acid Toxicity
Critical Insight: Unlike simple acetate esters, the pivalate moiety releases pivalic acid, which is not metabolized via beta-oxidation. Instead, it is excreted as pivaloylcarnitine .
-
Risk: Chronic administration can lead to secondary carnitine deficiency , impacting fatty acid metabolism.
-
Mitigation: In clinical trials or long-term animal studies involving pivalate prodrugs, carnitine supplementation is often required as a safety protocol.
Figure 3: Metabolic pathway of Etilefrine Pivalate and the fate of the pivalic acid byproduct.
References
-
PubChem. (2025).[1][5] Etilefrine Pivalate - Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
Bundgaard, H., & Buur, A. (1980). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[7] Available at: [Link]
-
Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589–598.[8] Available at: [Link]
Sources
- 1. Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine pivalate - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Etilefrine - Wikipedia [en.wikipedia.org]
- 5. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
